molecular formula C11H13N3O2S B13717015 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Cat. No.: B13717015
M. Wt: 251.31 g/mol
InChI Key: JIFYULWQAAEYQL-UHFFFAOYSA-N
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Description

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an allylamino group, a methyl group, and a benzothiadiazine ring system, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide with allylamine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The allylamino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

3-(Allylamino)-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can be compared with other similar compounds, such as:

  • Dimethyldi(allylamino)silane
  • Ethyldi(allylamino)silane
  • Methyltri(allylamino)silane

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the allylamino group and the benzothiadiazine ring in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

4-methyl-1,1-dioxo-N-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-imine

InChI

InChI=1S/C11H13N3O2S/c1-3-8-12-11-13-17(15,16)10-7-5-4-6-9(10)14(11)2/h3-7H,1,8H2,2H3,(H,12,13)

InChI Key

JIFYULWQAAEYQL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)NC1=NCC=C

Origin of Product

United States

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